Pergolid
Übersicht
Beschreibung
Pergolid ist ein synthetisches Ergolin-Derivat mit der chemischen Bezeichnung 8β-[(Methylthio)methyl]-6-Propylergolin. Es ist vor allem für seine Rolle als Dopaminrezeptoragonist bekannt. This compound wurde ursprünglich zur Behandlung der Parkinson-Krankheit und Hyperprolaktinämie entwickelt. Aufgrund seiner Verbindung mit Herzklappenkrankheiten wurde seine Anwendung beim Menschen in vielen Ländern weitgehend eingestellt. Es wird weiterhin für veterinärmedizinische Zwecke eingesetzt, insbesondere zur Behandlung der Dysfunktion der Pars intermedia der Hypophyse (PPID) bei Pferden .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Pergolid als Modellverbindung verwendet, um das Verhalten von Ergolin-Derivaten zu untersuchen. Seine Reaktionen liefern Einblicke in die Reaktivität und Stabilität ähnlicher Verbindungen .
Biologie
Biologisch wird this compound verwendet, um Dopaminrezeptor-Interaktionen zu untersuchen. Es dient als Werkzeug, um die Mechanismen von Dopaminagonisten und ihre Auswirkungen auf das zentrale Nervensystem zu verstehen .
Medizin
Medizinisch wurde this compound zur Behandlung der Parkinson-Krankheit und Hyperprolaktinämie eingesetzt. Es hilft bei der Behandlung von Symptomen, indem es Dopaminrezeptoren stimuliert, wodurch die reduzierten Dopaminspiegel bei Patienten ausgeglichen werden .
Industrie
In der Veterinärmedizin wird this compound zur Behandlung der Dysfunktion der Pars intermedia der Hypophyse bei Pferden eingesetzt. Es hilft bei der Regulierung des Hormonspiegels und der Verbesserung der allgemeinen Gesundheit der betroffenen Tiere .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es als Agonist an Dopamin-D1- und D2-Rezeptoren wirkt. Es ahmt die Wirkung von Dopamin, einem Neurotransmitter, nach, indem es an diese Rezeptoren bindet und sie aktiviert. Diese Aktivierung hilft, die Symptome der Parkinson-Krankheit zu lindern, indem sie die motorische Kontrolle verbessert und Tremor reduziert. Im Fall der Hyperprolaktinämie hemmt this compound die Freisetzung von Prolaktin aus der Hypophyse .
Wirkmechanismus
Target of Action
Pergolide is an ergot derivative that primarily targets dopamine D2 and D3 receptors , as well as alpha2- and alpha1-adrenergic , and 5-hydroxytryptamine (5-HT) receptors . These receptors play a crucial role in the regulation of motor control, mood, and cognition.
Mode of Action
Pergolide acts as an agonist at its target receptors, meaning it binds to these receptors and activates them . This activation mimics the action of dopamine, a neurotransmitter that is deficient in conditions such as Parkinson’s disease . By stimulating dopamine receptors, pergolide compensates for the impaired dopamine signaling seen in these conditions .
Biochemical Pathways
The activation of dopamine receptors by pergolide leads to a number of pharmacological effects. In the case of dopamine D2 and D3 receptors, their stimulation has been associated with the improvement of symptoms of movement disorders . The activation of these receptors can inhibit the excessive release of certain hormones and other mediators, such as adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormone (MSH) .
Pharmacokinetics
Pergolide is well absorbed and widely distributed in the body . It is extensively metabolized in the liver, and its elimination half-life is approximately 27 hours . These properties affect the bioavailability of pergolide and its duration of action. The pharmacokinetics of pergolide can vary among individuals, which may necessitate adjustments in dosage .
Result of Action
The activation of dopamine receptors by pergolide results in the alleviation of symptoms associated with conditions like Parkinson’s disease . Pergolide use has been linked to an increased risk of cardiac valvulopathy , highlighting the importance of monitoring during treatment.
Action Environment
Environmental factors can influence the action of pergolide. For instance, genetic differences among individuals can contribute to variations in response to pergolide treatment . Some individuals may require higher or lower doses of pergolide due to these genetic differences . Furthermore, the route of administration can also affect pergolide’s pharmacokinetics .
Safety and Hazards
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Pergolid umfasst mehrere Schlüsselschritte:
Ausgangsmaterial: Die Synthese beginnt mit dem Mutterkornalkaloid Lysergsäure.
Reduktion: Lysergsäure wird mit Lithiumaluminiumhydrid reduziert, um die Zwischenverbindung zu bilden.
Substitution: Die Zwischenverbindung unterliegt einer Substitutionsreaktion mit Methylthiomethylchlorid in Gegenwart einer Base, um die Methylthiogruppe einzuführen.
Endprodukt: Die resultierende Verbindung wird dann gereinigt, um this compound zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz automatisierter Systeme und kontinuierlicher Überwachung trägt zur Aufrechterhaltung der Qualität des Endprodukts bei .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.
Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Methylthiogruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Basen wie Natriumhydrid und Kaliumcarbonat erleichtern Substitutionsreaktionen.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Ergolin-Derivate.
Analyse Chemischer Reaktionen
Types of Reactions
Pergolide undergoes several types of chemical reactions, including:
Oxidation: Pergolide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert pergolide to its corresponding alcohols.
Substitution: Pergolide can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydride and potassium carbonate facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ergoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cabergolin: Ein weiteres Ergolin-Derivat, das für ähnliche Indikationen eingesetzt wird, aber eine längere Halbwertszeit und weniger Nebenwirkungen aufweist.
Bromocriptin: Ein älterer Dopaminagonist mit einem breiteren Anwendungsspektrum, aber mehr Nebenwirkungen.
Pramipexol: Ein nicht-Ergolin-Dopaminagonist mit einem anderen Nebenwirkungsprofil.
Einzigartigkeit
Pergolid ist einzigartig aufgrund seiner hohen Affinität zu sowohl D1- als auch D2-Dopaminrezeptoren, was es zu einem der potentesten Dopaminagonisten macht. Seine Verbindung mit Herzklappenkrankheiten hat seine Anwendung im Vergleich zu anderen Dopaminagonisten eingeschränkt .
Eigenschaften
IUPAC Name |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHCICAEULNIGD-MZMPZRCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66104-23-2 (mesylate) | |
Record name | Pergolide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023438 | |
Record name | Pergolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pergolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.84e-04 g/L | |
Record name | Pergolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. | |
Record name | Pergolide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66104-22-1 | |
Record name | Pergolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66104-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pergolide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pergolide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pergolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pergolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERGOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24MJ822NZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pergolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207.5 °C | |
Record name | Pergolide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pergolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pergolide interact with its target and what are the downstream effects of this interaction?
A1: Pergolide acts as a dopamine receptor agonist, primarily targeting both D1 and D2 dopamine receptors [, , , , , ]. Binding to these receptors mimics the effects of dopamine, a neurotransmitter crucial for motor control, reward pathways, and various other physiological functions. This agonism leads to a range of downstream effects, including:
Q2: What is the molecular formula, weight, and key spectroscopic data for Pergolide?
A2: Pergolide Mesylate (CAS 66104-23-2) has the molecular formula C20H26N2S • CH4O3S. Its molecular weight is 410.57 g/mol. Key spectroscopic data includes:
Q3: How does modifying the Pergolide structure impact its activity, potency, and selectivity?
A3: Research has explored the Structure-Activity Relationship (SAR) of Pergolide by synthesizing and evaluating various derivatives. Some key findings include:
- N6-Propyl Substituent: This structural element is crucial for Pergolide's potent agonism at both 5-HT2B and 5-HT2A receptors []. Replacing it with a methyl group converts Pergolide from an agonist to an antagonist at these receptors.
- Thiomethylene Group: Oxidation of the thiomethylene group to sulfoxide or sulfone retains dopaminergic activity, albeit with some differences in potency [, ]. Despropyl derivatives, lacking the N6-propyl substituent, exhibit significantly reduced activity.
- N6-Substitution and Dimerization: While replacing the N6-propyl with ethyl maintains agonist activity, N6-unsubstituted derivatives show reduced agonism or even antagonistic properties. Dimerization with various linkers has yielded mixed results regarding affinity and activity at 5-HT2A receptors [].
Q4: What are the key pharmacokinetic (ADME) properties of Pergolide in various species?
A4: Research in rats [, ], monkeys [, ], and horses [, , , ] has revealed important pharmacokinetic properties of Pergolide:
- Distribution: Pergolide exhibits a wide distribution in the body, with high concentrations found in the gastrointestinal tract, liver, kidney, and submaxillary gland in rats [].
- Metabolism: Pergolide undergoes extensive metabolism, primarily in the liver. Major metabolites identified include Pergolide Sulfoxide and Pergolide Sulfone [, ].
- Excretion: Pergolide and its metabolites are excreted primarily in feces, with a smaller proportion eliminated in urine [].
Q5: How do the pharmacokinetic properties of Pergolide relate to its pharmacodynamic effects?
A5: The relatively short half-life of Pergolide, ranging from approximately 4-6 hours in rats and horses to 5-24 hours in horses and monkeys, necessitates multiple daily dosing to maintain therapeutic levels [, , , , ]. Its ability to cross the blood-brain barrier is crucial for its efficacy in treating Parkinson's disease. The long-lasting suppression of prolactin following a single dose underscores its effectiveness in managing hyperprolactinemia [].
Q6: What in vitro and in vivo models have been used to study Pergolide's efficacy?
A6: Researchers have employed a range of in vitro and in vivo models to investigate Pergolide's efficacy, including:
- Cell Culture: Studies using PC12 cells, a rat pheochromocytoma cell line, have demonstrated Pergolide's neuroprotective effects against MPP+ toxicity, a model for Parkinson's disease [].
- Animal Models: Rodent models, such as the 6-hydroxydopamine-lesioned mouse model [], have provided insights into Pergolide's potential to protect dopaminergic neurons and ameliorate Parkinsonian symptoms.
- Clinical Trials: Numerous clinical trials have investigated Pergolide's efficacy in treating Parkinson's disease [, , , , ]. Results suggest that Pergolide, as monotherapy or adjunct therapy to Levodopa, can improve motor function and reduce "off" time in patients with early and advanced Parkinson's disease.
Q7: What are the known toxicological effects and safety concerns associated with Pergolide use?
A7: While Pergolide has shown efficacy in treating certain conditions, it has been associated with several toxicological effects and safety concerns:
- Valvular Heart Disease: A significant concern is the association between Pergolide use and the development of cardiac valvulopathy, specifically valvular regurgitation [, , , , ]. This has been linked to Pergolide's agonist activity at the 5-HT2B receptor.
- Other Adverse Effects: Common side effects reported with Pergolide use include nausea, headache, dizziness, and orthostatic hypotension [, ]. Less common but serious adverse effects include hallucinations, confusion, and dyskinesias [].
Q8: What are the potential alternatives and substitutes for Pergolide, and how do they compare in terms of performance, cost, and impact?
A8: Several alternative dopamine agonists are available for treating Parkinson's disease and other conditions, including:
- Bromocriptine: A D2 receptor agonist, Bromocriptine, has been compared directly with Pergolide in several clinical trials [, , ]. Results suggest that Pergolide may offer greater efficacy in improving motor function and reducing "off" time, although it may be associated with a higher incidence of side effects.
- Cabergoline: Another ergot-derived dopamine agonist, Cabergoline, has shown efficacy in treating hyperprolactinemia and Parkinson's disease []. It is generally well-tolerated but can cause side effects similar to those seen with Pergolide.
- Non-Ergot Derived Agonists: Newer, non-ergot derived dopamine agonists, such as Pramipexole and Ropinirole, have emerged as alternatives to Pergolide, particularly given the concerns regarding valvular heart disease [, ]. These agents have demonstrated efficacy in treating Parkinson's disease and are generally well-tolerated.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.